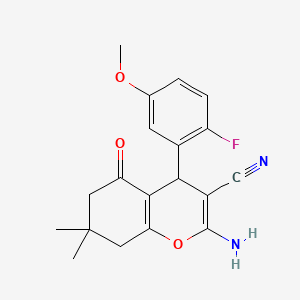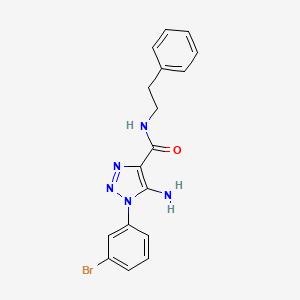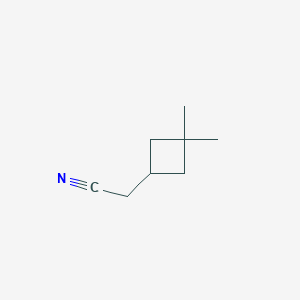
1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It has been the subject of extensive research in recent years due to its potential application in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one have been studied extensively. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been found to modulate the activity of various enzymes and proteins involved in cellular processes such as cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one in lab experiments is its potential application in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one. One direction is to further investigate its anti-inflammatory, anti-cancer, and anti-microbial properties and to identify the specific mechanisms of action involved. Another direction is to study its potential application in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, research can be conducted to optimize the synthesis method and to develop more efficient and cost-effective methods for obtaining this compound.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one involves a series of chemical reactions. The starting material is 2-chlorobenzylamine, which is reacted with 2-fluoro-6-nitrobenzoic acid to form 1-(2-chlorobenzyl)-6-fluoro-3-nitrobenzoic acid. This intermediate is then reduced to 1-(2-chlorobenzyl)-6-fluoro-3-aminobenzoic acid, which is further reacted with phenylsulfonyl chloride to form 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)benzoic acid. Finally, this compound is cyclized to obtain 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to have potential application in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was found to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO3S/c23-19-9-5-4-6-15(19)13-25-14-21(29(27,28)17-7-2-1-3-8-17)22(26)18-12-16(24)10-11-20(18)25/h1-12,14H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGIGWDOJBYHBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2393763.png)
![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)




![N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2393772.png)


![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2393778.png)
![methyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2393779.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393782.png)
